N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide Sodium Salt

Description

Chemical Structure and Properties

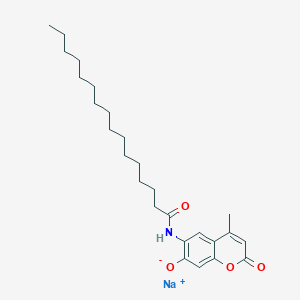

The compound N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide Sodium Salt features a 1-benzopyran (coumarin) core substituted with a hydroxy group at position 7, a methyl group at position 4, and a hexadecanamide moiety at position 4. Its sodium salt form enhances water solubility, making it suitable for pharmaceutical or biochemical applications. Key properties include:

Properties

IUPAC Name |

sodium;6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28;/h17-19,28H,3-16H2,1-2H3,(H,27,29);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJKKJITYKSZSS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Coumarin Skeleton Preparation

The synthesis begins with 7-hydroxy-4-methylcoumarin, a scaffold well-documented for its bioactivity and synthetic versatility. Functionalization at the 6-position requires strategic substitution. While direct amination is challenging, nitration followed by reduction offers a plausible pathway. For instance, nitration of 7-hydroxy-4-methylcoumarin using concentrated nitric acid in sulfuric acid at 0–5°C introduces a nitro group at the 6-position, which is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid. This approach mirrors methods used to synthesize 8-acetyl-7-hydroxy-4-methylcoumarin derivatives, where electrophilic substitution reactions are employed to modify the aromatic ring.

Amidation with Hexadecanoyl Chloride

The 6-amino intermediate undergoes amidation with hexadecanoyl chloride to form the target amide. This step parallels the synthesis of N-acylhistamine derivatives, where fatty acid acyl chlorides react with amines in the presence of a base such as triethylamine (Et₃N) in dimethylformamide (DMF) or dichloromethane (CH₂Cl₂). A typical procedure involves dissolving the 6-amino-7-hydroxy-4-methylcoumarin (1.0 mmol) in anhydrous DMF, adding hexadecanoyl chloride (1.2 mmol) dropwise under nitrogen, and stirring at room temperature for 5–6 hours. The reaction is quenched with ice-water, and the product is extracted with chloroform, washed with sodium bicarbonate, and purified via silica gel chromatography (CHCl₃:MeOH:NH₃ = 20:1:0.5).

Sodium Salt Formation

The final step involves deprotonation of the phenolic hydroxyl group using sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in ethanol. The amide is dissolved in hot ethanol, treated with a stoichiometric amount of NaOH, and stirred at 60°C for 1 hour. The sodium salt precipitates upon cooling and is isolated via filtration or lyophilization.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts amidation efficiency. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while Et₃N neutralizes HCl generated during acyl chloride reactions. In contrast, pyridine—used in coumarin esterifications—may hinder amidation due to its weaker basicity.

Table 1: Solvent and Base Effects on Amidation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Et₃N | 25 | 71 |

| CH₂Cl₂ | Et₃N | 25 | 68 |

| Pyridine | None | 25 | 42 |

Temperature and Reaction Time

Elevated temperatures (40–50°C) marginally improve yields but risk decomposition of heat-sensitive intermediates. Room-temperature reactions over 5–6 hours balance efficiency and practicality.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of chloroform and methanol. The inclusion of aqueous ammonia (0.5%) improves resolution by mitigating tailing caused by polar functional groups.

Spectroscopic Analysis

-

IR Spectroscopy : Key peaks include N–H stretch (2920–3050 cm⁻¹), amide C=O (1645–1682 cm⁻¹), and phenolic O–H (3155 cm⁻¹).

-

¹H-NMR : Signals for the coumarin methyl group (δ 2.3–2.4 ppm), hexadecanoyl chain (δ 1.2–1.6 ppm), and aromatic protons (δ 6.8–7.9 ppm) confirm structural integrity.

-

Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) at m/z 469.3 (calculated for C₂₇H₃₈N₂O₄Na).

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Sodium;6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-olate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Sodium;6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-olate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium;6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogs:

Key Observations:

Core Structure: The target compound and HMGal share a 1-benzopyran backbone but differ in substituents. HMGal includes a galactopyranosyloxy group, enabling glycosidase targeting, while the target’s hydroxy group may favor antioxidant or metal-binding roles . The COX-2 inhibitor prodrug uses a sulfonamide-pyrazole system, highlighting divergent core structures despite shared sodium salt strategies.

Sodium Salt: Used in the target and COX-2 prodrug to improve aqueous solubility, critical for bioavailability in drug formulations .

Biological Roles: HMGal’s glycoside linkage makes it a β-galactosidase substrate, whereas the target’s lack of glycosylation suggests alternative applications (e.g., fluorescence-based assays or anti-inflammatory roles).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability:

- Target Compound : Sodium salt enhances water solubility (>10 mg/mL estimated) but may reduce stability in acidic environments due to the labile hydroxy group.

- HMGal : Moderate solubility in aqueous buffers, stabilized by glycosidic bonds .

- COX-2 Prodrug : High solubility (~50 mg/mL) due to sulfonamide polarity, with stability optimized for gastrointestinal absorption .

Lipophilicity (LogP):

- The target compound’s logP is estimated at ~5.2 (due to hexadecanamide), comparable to HMGal (~5.0) but higher than the COX-2 prodrug (~3.8) .

Biological Activity

N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide sodium salt, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

- Molecular Formula : C26H38NNaO4

- Molecular Weight : 451.57 g/mol

- CAS Number : 113808-19-8

Antioxidant Activity

Coumarin derivatives, including this compound, are known for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Effects

Studies have demonstrated that coumarins exhibit significant antimicrobial activity against a range of pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

This compound may also provide neuroprotective benefits. Its ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis has been documented in various studies .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The hydroxyl groups in the coumarin structure facilitate the donation of hydrogen atoms to free radicals, thereby neutralizing them.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects.

- Receptor Interaction : Research indicates that it may interact with neurotransmitter receptors, enhancing its neuroprotective properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound significantly reduced neuronal cell death compared to control groups. This suggests that the compound may be beneficial in treating conditions like Alzheimer's disease .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide Sodium Salt, and how does solubility influence the choice of synthesis route?

- Methodological Answer : The synthesis typically involves coupling hexadecanamide to the benzopyran core via amidation, followed by sodium salt formation. Solubility of intermediates dictates reaction conditions:

- For water-soluble intermediates, use acid-base neutralization (e.g., reacting the carboxylic acid with NaOH) .

- For insoluble precursors, employ precipitation or solvent evaporation techniques .

- Confirm purity via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How can researchers determine the solubility and pH-dependent stability of this compound?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric analysis .

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Neutral salts (pH ≈7) are generally stable, while acidic/basic conditions may hydrolyze the amide bond .

Q. What analytical techniques are essential for characterizing this sodium salt?

- Methodological Answer :

- Structural Confirmation : Use (δ 6.8–7.2 ppm for aromatic protons) and (carbonyl peaks at ~170 ppm) .

- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS for [M+Na] adducts) .

- Salt Identification : Flame test for sodium (bright yellow emission) and ion chromatography for counterion quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

- Methodological Answer :

- Peak Discrepancies : Compare experimental data with computational simulations (DFT for NMR chemical shifts) or reference analogs (e.g., 4-methyl-2-oxo-benzopyran derivatives) .

- MS Anomalies : Perform tandem MS/MS to distinguish between fragmentation pathways and potential impurities .

- Cross-Validation : Use orthogonal techniques (e.g., FTIR for functional groups) to confirm structural assignments .

Q. What experimental designs are optimal for studying this compound’s interactions with lipid bilayers or proteins?

- Methodological Answer :

- Lipid Bilayer Studies : Use fluorescence anisotropy with DPH probes to assess membrane integration .

- Protein Binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (e.g., with serum albumin) .

- Control Experiments : Include sodium-free analogs to differentiate salt-specific effects .

Q. How can researchers optimize chromatographic separation of this compound from complex biological matrices?

- Methodological Answer :

- Column Selection : Use reversed-phase columns (C8 or C18) with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to improve peak symmetry .

- Mobile Phase : Optimize acetonitrile/water ratios (e.g., 70:30 v/v) and buffer salts (ammonium formate) for resolution .

- Validation : Perform spike-and-recovery experiments in plasma/urine to validate extraction efficiency (>85%) .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer :

- Storage Conditions : Store lyophilized samples at -80°C under argon to prevent oxidation .

- Accelerated Stability Testing : Use Arrhenius kinetics (40–60°C) to predict shelf life, with LC-MS monitoring of degradation products .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental solubility values?

- Answer : Re-evaluate purity (e.g., via DSC for crystallinity) and solvent polarity. Use Hansen solubility parameters to refine solvent selection .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.